

An In-depth Technical Guide to the Physicochemical Properties of Aspirin (Acetylsalicylic Acid)

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Compound of Interest

Compound Name: *Dapoa*

Cat. No.: *B2885545*

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This document provides a comprehensive overview of the core physicochemical properties of Aspirin (acetylsalicylic acid), a non-steroidal anti-inflammatory drug (NSAID). The information herein is intended for researchers, scientists, and professionals in drug development.

Chemical Identity

- IUPAC Name: 2-(Acetoxy)benzoic acid
- Chemical Formula: $C_9H_8O_4$
- CAS Number: 50-78-2

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical as they influence its absorption, distribution, metabolism, and excretion (ADME), as well as its formulation and stability.

A summary of the key physicochemical parameters for Aspirin is presented below.

Property	Value	Units	Conditions
Molecular Weight	180.16	g/mol	-
Melting Point	135 - 140	°C	-
pKa	3.5	-	25 °C
Aqueous Solubility	3.3	mg/mL	25 °C
LogP (Octanol-Water)	1.19	-	-
Water Solubility	1 mg/mL at 20°C; 10 mg/mL at 100°C	-	-
Appearance	White, crystalline powder	-	-

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a compound like Aspirin are outlined below.

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

- Apparatus: Calibrated pH meter, magnetic stirrer, burette, beaker.
- Reagents: 0.1 M Hydrochloric acid (HCl), 0.1 M Sodium hydroxide (NaOH), degassed deionized water, Aspirin powder.
- Procedure:
 - A solution of Aspirin is prepared in a known volume of water, often with a co-solvent like methanol if solubility is low.
 - An initial amount of 0.1 M HCl is added to ensure the complete protonation of the acidic functional group.
 - The solution is then titrated with a standardized 0.1 M NaOH solution in small, precise increments.

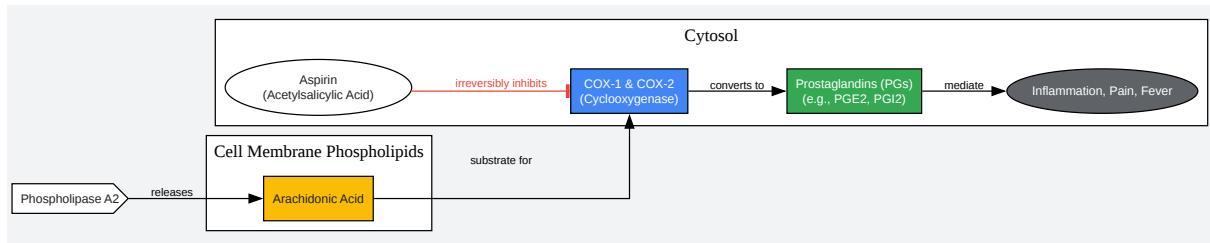
- The pH of the solution is recorded after each addition of NaOH.
- A titration curve (pH vs. volume of NaOH added) is plotted.
- The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

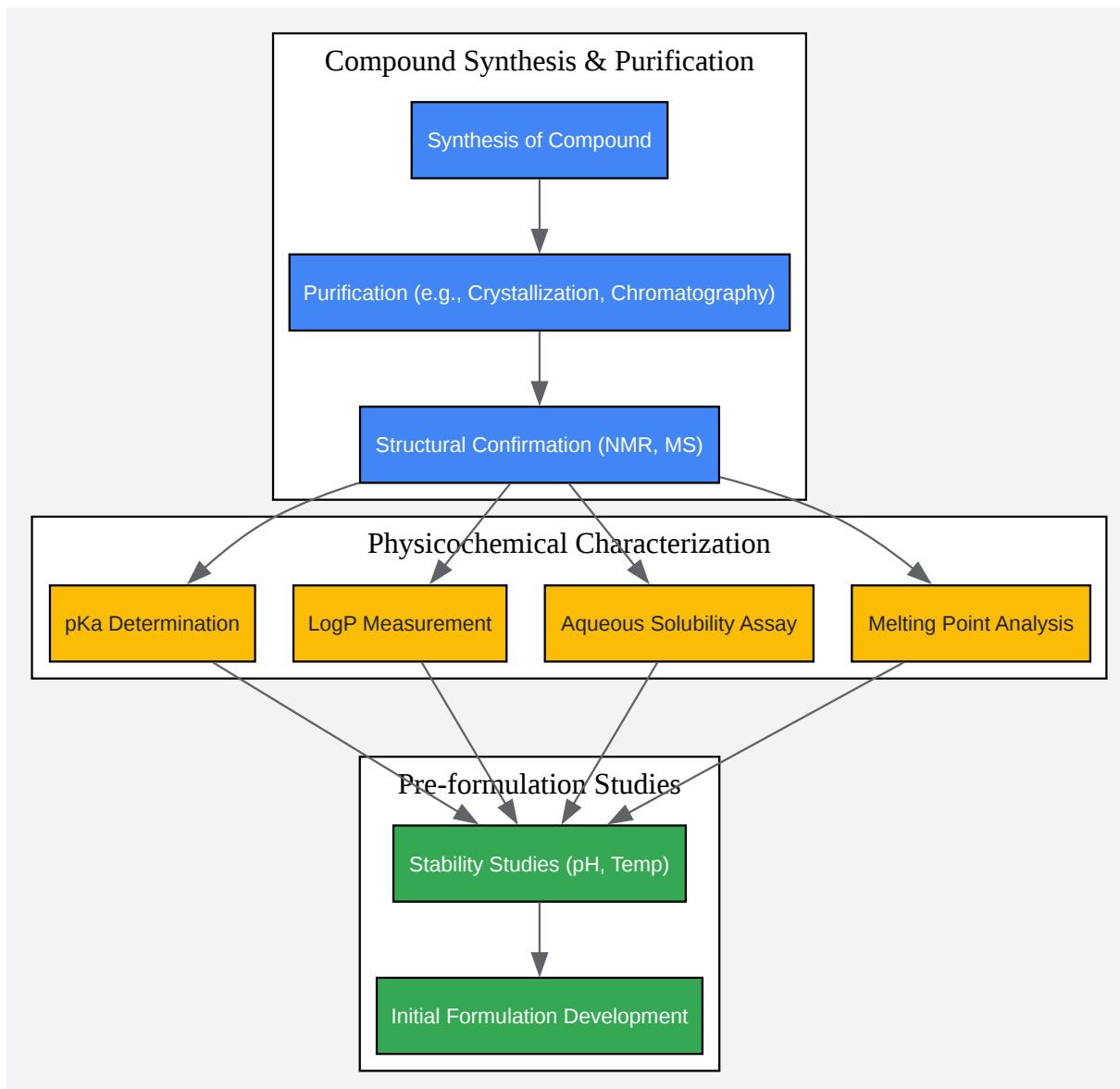
The partition coefficient (LogP) measures the differential solubility of a compound in two immiscible solvents, typically n-octanol and water.

- Apparatus: Separatory funnel, mechanical shaker, UV-Vis spectrophotometer or HPLC.
- Reagents: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), Aspirin.
- Procedure:
 - A known concentration of Aspirin is dissolved in either the aqueous or organic phase.
 - Equal volumes of the n-octanol and water phases are added to a separatory funnel.
 - The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
 - The mixture is then allowed to stand until the two phases have completely separated.
 - The concentration of Aspirin in each phase is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.
 - The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Mechanism of Action and Signaling Pathway

Aspirin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Aspirin (Acetylsalicylic Acid)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2885545#physicochemical-properties-of-dapoa>

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